molecular formula C23H25ClN2O6 B11054364 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11054364
M. Wt: 460.9 g/mol
InChI Key: IWXJTEFRJYEDDG-VZCXRCSSSA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone core substituted with chlorobenzoyl, hydroxy, hydroxyethylamino, and methoxyphenyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and ethyl 4-aminobenzoate in glacial acetic acid . This reaction forms the pyrrolone core with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzoyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorobenzoyl and methoxyphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzoyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the pyrrolone core, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C23H25ClN2O6

Molecular Weight

460.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(2-hydroxyethylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25ClN2O6/c1-32-18-13-15(5-8-17(18)28)20-19(21(29)14-3-6-16(24)7-4-14)22(30)23(31)26(20)11-2-9-25-10-12-27/h3-8,13,20,25,27-29H,2,9-12H2,1H3/b21-19-

InChI Key

IWXJTEFRJYEDDG-VZCXRCSSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCCNCCO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCNCCO)O

Origin of Product

United States

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